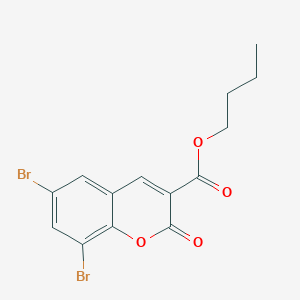

butyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate

Description

Butyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is a halogenated coumarin derivative characterized by a chromene (benzopyran) backbone substituted with bromine atoms at positions 6 and 8, a ketone group at position 2, and a butyl ester at position 3. Its molecular formula is C₁₄H₁₂Br₂O₄, with a molecular weight of 428.05 g/mol (calculated based on structural analogs in and ). The compound’s bromine substituents enhance its electron-withdrawing properties and stability, while the butyl ester group contributes to increased lipophilicity compared to shorter-chain esters.

Properties

IUPAC Name |

butyl 6,8-dibromo-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Br2O4/c1-2-3-4-19-13(17)10-6-8-5-9(15)7-11(16)12(8)20-14(10)18/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDRHKPXILZRDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC2=CC(=CC(=C2OC1=O)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Br2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate typically involves the bromination of a chromene precursor followed by esterification. One common method involves the bromination of 2-oxo-2H-chromene-3-carboxylic acid with bromine in the presence of a suitable catalyst. The resulting dibromo compound is then esterified with butanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Butyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Amino or thio derivatives of the chromene.

Reduction: Alcohol derivatives.

Oxidation: Carboxylic acids or other oxidized forms of the chromene.

Scientific Research Applications

Butyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its diverse biological activities.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of butyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets. The bromine atoms and the chromene ring structure allow it to interact with enzymes and receptors, potentially inhibiting their activity. The exact molecular pathways and targets can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Key Observations :

- Halogen Substitution : The target compound and its ethyl analog share identical bromine substitutions at positions 6 and 8, whereas the methyl derivative features mixed bromine/chlorine substitution. Bromine’s larger atomic radius and higher electron-withdrawing capacity may enhance stability and reactivity compared to chlorine .

- Ester Chain Length : The butyl ester increases molecular weight and lipophilicity (logP ≈ 3.5 estimated) compared to ethyl (logP ≈ 2.8) and methyl (logP ≈ 2.0) esters, influencing solubility and bioavailability .

Substituent Effects on Reactivity and Bioactivity

- Di-Brominated vs. Mixed Halogenation : The di-bromo substitution in the target compound and its ethyl analog likely enhances electrophilic aromatic substitution resistance compared to the mixed halogenation in the methyl derivative. This could make the di-bromo compounds more suitable for applications requiring stability under harsh conditions (e.g., catalytic intermediates) .

- Biological Activity: notes that halogenated coumarins exhibit distinct bioactivity due to substitution patterns. The di-bromo compounds may similarly serve as anticoagulant precursors, analogous to dicoumarol, but with enhanced halogen-driven binding affinity .

Ester Group Influence on Physicochemical Properties

- Ethyl and methyl esters, being more polar, may favor applications requiring rapid dissolution (e.g., agrochemical formulations) .

- Thermal Stability : Longer ester chains (butyl) may lower melting points compared to shorter-chain analogs due to reduced crystallinity, as seen in related coumarin derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.